O-(2-bromoethyl)-tyrosine is a synthetic derivative of the amino acid tyrosine, notable for its unique reactivity profile. This compound is classified as an unnatural amino acid due to the introduction of a bromoethyl group at the hydroxyl position of the tyrosine side chain. It plays a significant role in biochemical research, particularly in the synthesis of modified peptides and proteins.
O-(2-bromoethyl)-tyrosine can be synthesized from commercially available N-Boc-tyrosine through a series of chemical reactions that involve protecting groups and subsequent alkylation processes. The compound's synthesis has been documented in various scientific literature, highlighting its utility in peptide chemistry and bioconjugation strategies .
This compound falls under the category of unnatural amino acids, which are amino acids that are not found naturally in proteins but can be incorporated into proteins through genetic encoding techniques. Its classification as an ether derivative further emphasizes its unique chemical properties, setting it apart from standard amino acids.
The synthesis of O-(2-bromoethyl)-tyrosine typically involves two main steps:
O-(2-bromoethyl)-tyrosine has a molecular formula of C₁₄H₁₉BrNO₄. The structure features:
O-(2-bromoethyl)-tyrosine can undergo various chemical reactions:
The mechanism by which O-(2-bromoethyl)-tyrosine exerts its effects primarily involves its incorporation into peptides or proteins. Once integrated into a peptide chain, the bromoethyl group can participate in covalent modifications with nucleophilic sites on biomolecules, leading to structural alterations and potentially affecting biological activity.
O-(2-bromoethyl)-tyrosine exhibits several notable physical and chemical properties:
O-(2-bromoethyl)-tyrosine finds diverse applications in scientific research:
This compound's unique properties make it a valuable tool in biochemical research, particularly in exploring novel therapeutic strategies and understanding protein behavior at a molecular level.
O-(2-bromoethyl)-tyrosine (O2beY) has emerged as a pivotal building block for constructing complex peptide architectures through ribosomal synthesis in living bacterial cells. This methodology leverages the cellular translation machinery to site-specifically incorporate O2beY into recombinant polypeptides, enabling subsequent post-translational modifications. The process involves engineering Escherichia coli to express precursor polypeptides containing an amber (TAG) stop codon at the desired incorporation site, alongside an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair specific for O2beY. Through amber codon suppression, O2beY is incorporated with remarkable efficiency (≈85%), rivaling natural amino acid incorporation rates [1] [2].
The power of this approach lies in its combination with split intein-mediated cyclization. Precursor polypeptides are designed with flanking split intein domains (IntN and IntC from Synechocystis sp. DnaE) surrounding the target peptide sequence containing O2beY and a proximal cysteine residue. Following translation, the split intein fragments associate and catalyze a protein trans-splicing reaction, resulting in head-to-tail peptide backbone cyclization. Concurrently, the electrophilic bromoethyl side-chain of O2beY spontaneously reacts with the thiol group of the neighboring cysteine to form a stable thioether bridge, yielding bicyclic peptides. This dual cyclization strategy efficiently generates natural product-like bicyclic scaffolds with ring sizes ranging from 12 to 18 amino acids in yields of 70-97% [1] [2]. The thioether linkage is hydrolytically and redox stable, conferring significant conformational rigidity to the resulting bicyclic peptides—a critical feature for biological activity and stability.
| Intervening Residues | Distance (Å) | Cyclization Yield (%) | Primary Cyclization Pathway |
|---|---|---|---|
| i/i+1 | ~3.8 | <5 | Not favored |
| i/i+3 | ~10.2 | 80-95 | Head-to-tail first |
| i/i+8 | ~27.5 | 80-95 | Head-to-tail first |
| i/i+10 | ~34.0 | 20-50 | Side-chain first |
| i/i+12 | ~41.0 | <20 | Side-chain first |
Beyond ribosomal incorporation, chemoenzymatic cascades provide versatile strategies for modifying tyrosine residues and their derivatives. A particularly powerful approach involves the enzymatic generation of DOPA intermediates from tyrosine, enabling subsequent selective chemical ligations. Tyrosinases (TYRs), copper-dependent oxidases, catalyze the regioselective hydroxylation of tyrosine's phenolic ring to form L-3,4-dihydroxyphenylalanine (L-DOPA). Engineered tyrosinases like Candidatus Nitrosopumilus tyrosinase (CnTYR) achieve near-quantitative conversion (>96%) of N-terminal tyrosine residues in peptides under mild conditions (pH 6.0, 37°C) [5] [8].
The generated DOPA residue serves as a reactive handle for chemoselective ligations, most notably the Pictet-Spengler reaction (PSR). This reaction proceeds efficiently in aqueous buffers (potassium phosphate, pH 6.0) between the DOPA-derived amine and exogenous aldehydes, forming tetrahydroisoquinoline (THIQ) linkages. The one-pot cascade—combining enzymatic hydroxylation and chemical cyclization—demonstrates broad substrate tolerance for aromatic aldehydes. For instance, reactions with phenylacetaldehyde (1a) and 4-bromobenzaldehyde (1d) afford THIQ-peptide conjugates in 75% and 62% yields, respectively, within 18 hours. Electron-deficient aldehydes generally outperform electron-rich analogs due to enhanced electrophilicity. Pyrene-derived aldehydes (1i, 1j) also participate efficiently (50-60% yield), enabling the attachment of hydrophobic fluorophores or functional tags for diagnostic applications [5] [10].
| Aldehyde (R Group) | THIQ Product | Yield (%) | Diastereomeric Ratio (1R,3S:1S,3S) |
|---|---|---|---|
| CH₂Ph (1a) | 3a | 75 | 1:1 |
| Ph (1b) | 3b | 43 | 3:1 |
| 4-BrC₆H₄ (1d) | 3d | 62 | 3:1 |
| 2-BrC₆H₄ (1e) | 3e | 52 | 1:1 |
| 1-Pyrene (1i) | 3i | 50 | 1:1 |
| (CH₂)₃-1-Pyrene (1j) | 3j | 60 | 1:1 |
The genetic encoding fidelity of O2beY hinges critically on the development of high-performance orthogonal translation systems. Initial efforts exploited the structural similarity between O2beY and O-propargyl-tyrosine (OpgY). The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase variant evolved for OpgY (OpgY-RS) exhibited cross-reactivity with O2beY, enabling its incorporation into proteins like yellow fluorescent protein (YFP) [2] [6]. However, incorporation efficiency was suboptimal (<50% of wild-type YFP expression), limiting practical utility.
Rational engineering of the AARS active site dramatically improved performance. Homology modeling and docking studies revealed that the Ala32 residue in OpgY-RS created steric hindrance against O2beY's bromoethoxy moiety. Mutating Ala32→Gly enlarged the substrate-binding cavity, resulting in the engineered O2beY-RS variant. This single mutation boosted amber suppression efficiency to 85% and increased expression yields of O2beY-containing proteins to ~40 mg/L—comparable to wild-type protein production [2]. The optimized O2beY-RS exhibits remarkable substrate discrimination, rejecting natural amino acids while efficiently charging the orthogonal tRNA^(CUA) with O2beY. This system has proven robust for incorporating O2beY into diverse polypeptide contexts, from model proteins to complex precursor sequences destined for cyclization [1] [6].
Recent investigations reveal the polyspecificity of related AARS variants. While O2beY-RS efficiently incorporates O2beY and its homologue O-(4-bromobutyl)-tyrosine (O4bbY), it shows negligible activity toward OpgY. Conversely, pVsaF-RS (evolved for p-(vinylsulfonamido)phenylalanine) incorporates pAaF and pCaaF with high efficiency, illustrating how active site architecture influences UAA scope. This polyspecificity enables an expanded toolkit for peptide macrocyclization, though O2beY remains unmatched for short-to-medium range thioether bridging [6].
| AARS Variant | Key Mutations | Suppression Efficiency (%) | O2beY-Protein Yield (mg/L) | Orthogonality |
|---|---|---|---|---|
| OpgY-RS | Tyr32Gly, Leu65Phe, etc. | <50 | <20 | Moderate |
| O2beY-RS | OpgY-RS + Ala32Gly | 85 | 40 | High |
| pVsaF-RS | Tyr32Gly, Leu65Tyr, etc. | <5 (O2beY) | Not detected | High (VsaF) |
| pAaF-RS (TyrRS42) | Tyr32Val, Leu65Tyr, etc. | <5 (O2beY) | Not detected | High (AaF) |
Intein-mediated splicing provides a powerful framework for orchestrating the cyclization of O2beY-containing peptides into structurally diverse topologies. The canonical approach employs the split DnaE intein from Synechocystis sp., where the target sequence—flanked by IntN and IntC domains—harbors O2beY and a cysteine residue. Following ribosomal synthesis, the intein fragments reconstitute the active splicing complex. This catalyzes an N→S acyl shift at the IntN+1 cysteine, forming a thioester intermediate. Nucleophilic attack by the C-terminal residue (Ser/Cys) of the target peptide triggers transesterification and Asn-mediated intein excision, releasing a head-to-tail cyclic peptide. Crucially, the bromoethyl side-chain of O2beY undergoes spontaneous intramolecular alkylation with the cysteine thiol within the same peptide sequence, forming a second, side-chain-to-side-chain macrocycle [1] [2].
The sequence context profoundly influences cyclization efficiency and pathway dominance. When O2beY and cysteine are separated by 3-8 residues (i/i+3 to i/i+8 spacing), bicyclization proceeds efficiently (80-95% yield), with head-to-tail cyclization typically preceding thioether formation. Notably, peptides with sequences less amenable to intein circularization experience a synergistic boost from the thioether-forming step. The initial thioether bridge pre-organizes the peptide backbone, accelerating subsequent intein-mediated backbone cyclization. This compensatory effect expands the sequence space accessible to bicyclic peptide synthesis [1] [2] [6].
The modular nature of this platform facilitates combinatorial library generation. By randomizing residues within the target peptide sequence while maintaining the O2beY/Cys pair, vast libraries (10⁷-10⁹ members) of genetically encoded bicyclic peptides can be biosynthesized in E. coli. These libraries are compatible with intracellular screening platforms (e.g., reporter systems, two-hybrid systems) for identifying high-affinity ligands against challenging targets like protein-protein interfaces. Swapping the eUAA cyclization module (e.g., O2beY vs. O4bbY or pVsaF) enables structural diversification of the bicyclic scaffold, significantly impacting target binding affinity and selectivity [1] [6].
| Peptide Sequence Context | O2beY-Cys Spacing | Intein Splicing Efficiency (%) | Thioether Cyclization Yield (%) | Overall Bicyclic Yield (%) |
|---|---|---|---|---|
| HPQ-(Xaa)₃-Cys | i/i+3 | 85 | 95 | 81 |
| HPQ-(Xaa)₈-Cys | i/i+8 | 78 | 90 | 70 |
| HPQ-Cys-(Xaa)₃ | i/i+3 | 92 | 98 | 90 |
| HPQ-Cys-(Xaa)₈ | i/i+8 | 80 | 85 | 68 |
| Low-splicing sequence | i/i+4 | 40 | 95 | 38 → 75 |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: